molecular formula C16H18O6 B13929458 4,5,6,8-Tetramethoxy-2-naphthalenecarboxylic acid methyl ester

4,5,6,8-Tetramethoxy-2-naphthalenecarboxylic acid methyl ester

Cat. No.: B13929458
M. Wt: 306.31 g/mol
InChI Key: QUSHJDWEOWYQIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,5,6,8-Tetramethoxy-2-naphthalenecarboxylic acid methyl ester is an organic compound with the molecular formula C16H18O6 It is a derivative of naphthalene, characterized by the presence of four methoxy groups and a carboxylic acid methyl ester group

Preparation Methods

The synthesis of 4,5,6,8-Tetramethoxy-2-naphthalenecarboxylic acid methyl ester typically involves the esterification of 4,5,6,8-Tetramethoxy-2-naphthalenecarboxylic acid. The reaction is carried out using methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction mixture is refluxed, and the product is purified through recrystallization or chromatography.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity of the final product.

Chemical Reactions Analysis

4,5,6,8-Tetramethoxy-2-naphthalenecarboxylic acid methyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohol derivatives.

    Substitution: The methoxy groups can undergo nucleophilic substitution reactions with reagents such as halides or amines, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4,5,6,8-Tetramethoxy-2-naphthalenecarboxylic acid methyl ester has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.

    Medicine: It is explored for its potential use in drug development, particularly in the design of novel pharmaceuticals with improved efficacy and reduced side effects.

    Industry: The compound is used in the production of specialty chemicals and materials, including dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of 4,5,6,8-Tetramethoxy-2-naphthalenecarboxylic acid methyl ester involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s effects are mediated through its ability to modulate these targets, leading to changes in cellular processes such as signal transduction, gene expression, and metabolic activity.

Comparison with Similar Compounds

4,5,6,8-Tetramethoxy-2-naphthalenecarboxylic acid methyl ester can be compared with other similar compounds, such as:

    4,5,6,8-Tetramethoxy-2-naphthalenecarboxylic acid: The parent compound without the methyl ester group.

    2-Naphthalenecarboxylic acid derivatives: Compounds with different substituents on the naphthalene ring, which may exhibit different chemical and biological properties.

    Methoxy-substituted naphthalene derivatives: Compounds with varying numbers and positions of methoxy groups, affecting their reactivity and applications.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other related compounds.

Properties

Molecular Formula

C16H18O6

Molecular Weight

306.31 g/mol

IUPAC Name

methyl 4,5,6,8-tetramethoxynaphthalene-2-carboxylate

InChI

InChI=1S/C16H18O6/c1-18-11-8-13(20-3)15(21-4)14-10(11)6-9(16(17)22-5)7-12(14)19-2/h6-8H,1-5H3

InChI Key

QUSHJDWEOWYQIX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC2=C1C(=C(C=C2OC)OC)OC)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.